molecular formula C13H10Br2O2 B13682724 Ethyl 6,7-dibromo-2-naphthoate

Ethyl 6,7-dibromo-2-naphthoate

Cat. No.: B13682724
M. Wt: 358.02 g/mol
InChI Key: RJGYDIKFTSZBCU-UHFFFAOYSA-N
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Description

Ethyl 6,7-dibromo-2-naphthoate is an organic compound belonging to the naphthoate family It is characterized by the presence of two bromine atoms at the 6th and 7th positions of the naphthalene ring, and an ethyl ester group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6,7-dibromo-2-naphthoate can be synthesized through a multi-step process. One common method involves the bromination of ethyl 2-naphthoate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th and 7th positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is typically followed by purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,7-dibromo-2-naphthoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 6,7-dibromo-2-naphthoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 6,7-dibromo-2-naphthoate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The bromine atoms and the ester group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Ethyl 6,7-dibromo-2-naphthoate can be compared with other brominated naphthoates such as:

  • Ethyl 6-bromo-2-naphthoate
  • Ethyl 7-bromo-2-naphthoate
  • Ethyl 6,7-dichloro-2-naphthoate

Uniqueness

The dual bromination enhances its ability to participate in various chemical reactions and increases its biological activity compared to mono-brominated or chlorinated analogs .

Properties

Molecular Formula

C13H10Br2O2

Molecular Weight

358.02 g/mol

IUPAC Name

ethyl 6,7-dibromonaphthalene-2-carboxylate

InChI

InChI=1S/C13H10Br2O2/c1-2-17-13(16)9-4-3-8-6-11(14)12(15)7-10(8)5-9/h3-7H,2H2,1H3

InChI Key

RJGYDIKFTSZBCU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC(=C(C=C2C=C1)Br)Br

Origin of Product

United States

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